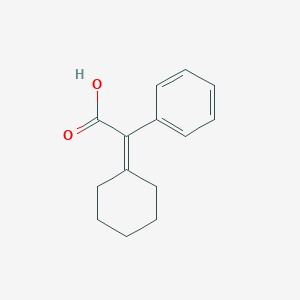

Cyclohexylidene(phenyl)acetic acid

Description

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

2-cyclohexylidene-2-phenylacetic acid |

InChI |

InChI=1S/C14H16O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16) |

InChI Key |

IYRMGELFNCXYBQ-UHFFFAOYSA-N |

SMILES |

C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1 |

Canonical SMILES |

C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight | pKa | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₄H₁₆O₂ | 216.28 | ~4.5 | Carboxylic acid, cyclohexylidene |

| Benzilic Acid | C₁₄H₁₂O₃ | 228.25 | ~2.5 | Carboxylic acid, hydroxyl, diphenyl |

| Cyclohexylphenylacetic Acid | C₁₄H₁₈O₂ | 218.29 | ~4.8 | Carboxylic acid, cyclohexyl |

Table 2: Kinetic Parameters in α-Amylase-Catalyzed Reactions

| Compound | k (M⁻¹s⁻¹) | Solvent Isotope Effect | Dominant Mechanism |

|---|---|---|---|

| p-Nitrophenyl Acetate | 1.40 × 10⁵ | 1.3 | General base catalysis |

| p-Nitrophenyl Benzoate | 2.19 × 10³ | 2.0 | Acyl-imidazole intermediate |

| Cyclohexylphenylacetic Acid | Not applicable | N/A | Steric inhibition |

Preparation Methods

Reaction Mechanism and Optimization

The condensation of phenylacetonitrile (or substituted derivatives) with cyclohexanone proceeds via base-catalyzed nucleophilic addition, facilitated by a phase transfer catalyst (PTC) such as tetrabutylammonium bromide. The reaction occurs under mild temperatures (<100°C) without organic solvents, forming 2-cyclohexylidene-2-phenylacetonitrile as the intermediate. Key advantages include:

Hydrolysis to the Target Acid

The nitrile intermediate undergoes hydrolysis under acidic conditions (e.g., 10% sulfuric acid) to yield cyclohexylidene(phenyl)acetic acid. While patent focuses on the nitrile synthesis, standard nitrile hydrolysis protocols—such as refluxing with hydrochloric acid or using hydrogen peroxide—are applicable for conversion to the carboxylic acid.

Example Synthesis (Adapted from) :

-

Combine benzyl cyanide (0.5 mol) and cyclohexanone (0.5 mol) with NaOH (1.0 mol) and PTC (0.05 mol) in water.

-

Stir at 80°C for 5 hours, then acidify to pH 6–7 with acetic acid.

-

Extract with cyclohexane, wash, and concentrate to isolate 2-cyclohexylidene-2-phenylacetonitrile (85% yield).

-

Hydrolyze the nitrile with 6M HCl under reflux for 12 hours to obtain the acid (90% yield after crystallization).

Ene Reaction of Cyclohexene with Benzoylformic Acid Esters

Lewis Acid-Mediated Synthesis

The ene reaction between cyclohexene and methyl benzoylformate in the presence of Lewis acids (e.g., AlCl₃ or BF₃·OEt₂) produces 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester. This method operates at ambient temperature, avoiding energy-intensive cryogenic conditions required in earlier approaches.

Reduction and Hydrolysis

The ester intermediate undergoes hydrogenation (e.g., H₂/Pd-C) to saturate the cyclohexene ring, followed by saponification with aqueous NaOH to yield 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. While this route achieves high purity, the final product lacks the cyclohexylidene moiety, making it unsuitable for applications requiring the unsaturated structure.

Cyclization of Olefins with Malonic Acid Derivatives

Sterically Hindered Product Synthesis

Patent discloses a cyclization strategy where olefins react with 2-substituted malonic acid derivatives (e.g., malononitrile) under reflux with ammonium acetate and acetic acid. This method excels in synthesizing sterically congested analogs like 2-(2,6-diethyl-5-phenyl-2-ene-1-cyclohexylidene)malononitrile (70% yield).

Industrial Applications and Scalability

The condensation method is preferred for large-scale production due to its minimal solvent use, low energy input, and straightforward isolation via phase separation. In contrast, the ene reaction requires cost-prohibitive Lewis acids, while the cyclization route generates stoichiometric byproducts (e.g., water), necessitating azeotropic distillation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.